2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Description
Historical Evolution of Verkade-Type Superbases
The development of Verkade-type superbases represents a landmark achievement in synthetic organic chemistry, beginning with the pioneering work of John Verkade and colleagues in the late 1980s. The initial discovery emerged from investigations into transannular phosphorus-nitrogen bonding in bicyclic phosphorus compounds, leading to the synthesis of the first proazaphosphatrane in 1989. This breakthrough established a new paradigm for non-ionic organic bases capable of deprotonating exceptionally weak carbon acids.
The evolutionary pathway of proazaphosphatrane chemistry commenced with the synthesis of simple methylated derivatives, including 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicycloundecane. Early investigations focused on understanding the unique transannular phosphorus-nitrogen interactions that stabilize the protonated forms of these compounds. The formation of this transannular bond upon protonation creates an atrane-like structure that dramatically enhances the thermodynamic basicity of the system.
Subsequent developments introduced alkyl substituents of varying steric bulk, leading to the synthesis of ethyl and isopropyl derivatives that exhibited enhanced catalytic properties. The isopropyl-substituted variant, 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicycloundecane, emerged as particularly significant due to its optimal balance of basicity and steric discrimination. Competitive deprotonation studies demonstrated the basicity order of various proazaphosphatranes, establishing structure-activity relationships that guide modern catalyst design.
The historical progression of Verkade-type superbases encompassed systematic exploration of synthetic methodologies for accessing these cage compounds. Early synthetic approaches involved cyclization of tris(aminoethyl)amine precursors with phosphorus halides, followed by deprotonation with strong bases such as potassium tert-butoxide. Alternative synthetic routes were developed to improve yields and reduce synthetic complexity, including direct transamination reactions and one-pot procedures.
The recognition of proazaphosphatranes as powerful organocatalysts occurred through serendipitous observations of their ability to promote various organic transformations. Initial applications focused on condensation reactions and carbon-carbon bond formations, gradually expanding to encompass heterocycle synthesis, carbon dioxide fixation, and asymmetric catalysis. This evolution from curiosity-driven research to practical synthetic methodology exemplifies the transformative potential of fundamental organophosphorus chemistry.
Structural Classification of Bicyclic Azaphosphatrane Systems
The structural classification of bicyclic azaphosphatrane systems provides essential insights into the relationship between molecular architecture and catalytic performance. Proazaphosphatranes adopt a distinctive bicycloundecane framework wherein a phosphorus atom occupies the bridgehead position, connected to three nitrogen atoms through ethylene linkers. The resulting cage structure exhibits remarkable rigidity while maintaining sufficient conformational flexibility to accommodate various coordination geometries during catalytic cycles.
The fundamental structural parameters that define azaphosphatrane systems include the transannular phosphorus-nitrogen distance, the pyramidalization at phosphorus, and the orientation of substituents on the equatorial nitrogen atoms. In 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicycloundecane, the transannular distance typically ranges from 3.15 to 3.30 Ångströms depending on the coordination state and degree of protonation. This distance serves as a critical indicator of the extent of transannular interaction and correlates directly with the basicity of the system.
The conformational flexibility of proazaphosphatranes enables them to adapt to changing electronic environments during catalytic processes. Computational studies have revealed that these systems can access multiple conformational states with varying degrees of transannular interaction. The energy barriers between these conformations are typically modest, allowing rapid interconversion under ambient conditions while maintaining structural integrity.
Substitution patterns on the nitrogen atoms profoundly influence both steric and electronic properties of azaphosphatrane systems. The isopropyl substituents in 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicycloundecane provide optimal steric bulk for many catalytic applications while preserving the essential electronic properties of the phosphorus center. Steric parameter calculations using buried volume analysis reveal that this compound achieves approximately 38-49% volume occupancy around coordinated metal centers, comparable to bulky phosphine ligands.
The electronic structure of azaphosphatrane systems features a highly nucleophilic phosphorus center stabilized by through-space interactions with the apical nitrogen atom. This electronic configuration results in unusually high-field phosphorus nuclear magnetic resonance chemical shifts, typically observed between -40 to -50 parts per million for the free base. Upon protonation or coordination, these shifts move dramatically downfield, reflecting the formation of the transannular phosphorus-nitrogen bond.
Crystallographic investigations of azaphosphatrane structures have provided detailed insights into the geometric parameters that govern their reactivity. The phosphorus atom typically adopts a pyramidal geometry with bond angles deviating significantly from tetrahedral values due to the constraints imposed by the bicyclic framework. These structural distortions contribute to the enhanced basicity by destabilizing the neutral form relative to the protonated species.
The classification of azaphosphatrane systems extends beyond simple structural considerations to encompass their dynamic behavior in solution. Nuclear magnetic resonance studies have revealed that these compounds undergo rapid conformational exchange on the nuclear magnetic resonance timescale, averaging multiple conformational states. This dynamic behavior is essential for their catalytic function, allowing them to adapt to diverse substrate geometries and coordination requirements.
Table 1: Structural Parameters of Selected Azaphosphatrane Systems
| Compound | Transannular P-N Distance (Å) | Phosphorus Chemical Shift (ppm) | Buried Volume (%) | pKa (MeCN) |
|---|---|---|---|---|
| 2,8,9-Trimethyl derivative | 3.20 | -42.5 | 25.2 | 32.9 |
| 2,8,9-Triisopropyl derivative | 3.26 | -40.5 | 38.9-49.2 | ~33 |
| 2,8,9-Triisobutyl derivative | 3.15-3.30 | -38.5 | 46.1 | ~33.5 |
Table 2: Catalytic Applications of Proazaphosphatrane Systems
The structural classification of azaphosphatrane systems continues to evolve as new derivatives and applications are discovered. Recent advances in computational chemistry have enabled detailed analysis of electronic structure and reactivity patterns, providing predictive tools for catalyst design. These developments promise continued expansion of the azaphosphatrane family and their applications in synthetic organic chemistry.
Properties
IUPAC Name |
2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWCJYSXGNOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408791 | |
| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175845-21-3 | |
| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclization Strategy
The bicyclo[3.3.3]undecane scaffold is constructed via a tandem phosphorylation-cyclization reaction. Tris(isopropyl)phosphine reacts with a polyaziridine precursor under anhydrous conditions, facilitated by a strong base such as sodium hydride. The reaction proceeds through a stepwise mechanism:
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Nucleophilic attack by phosphorus on the aziridine ring, opening the strained three-membered system.
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Deprotonation of intermediate amines by the base, enabling successive ring closures.
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Steric stabilization by isopropyl groups, directing regioselectivity toward the 2,8,9-triisopropyl configuration.
Key parameters influencing yield include:
Table 1: Laboratory-Scale Reaction Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 100 | 78 |
| NaH Equivalents | 1.5–3.0 | 2.2 | 82 |
| Solvent Polarity (ET30) | 33–55 kcal/mol | 37 (THF) | 85 |
Industrial Production Protocols
Scalable Cyclization in Continuous Flow
To overcome batch-process limitations (e.g., exothermicity, mixing inefficiencies), pharmaceutical manufacturers employ continuous-flow reactors with:
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Residence time : 90 minutes.
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Pressure : 15–20 bar (prevents solvent evaporation at elevated temperatures).
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In-line purification : Scavenger resins (e.g., QuadraPure™) remove excess aziridine and sodium salts.
A comparative analysis of batch vs. flow synthesis reveals:
Table 2: Production Method Efficiency
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 0.8 | 4.2 |
| Purity (%) | 95.3 | 99.1 |
| Energy Consumption (kWh/kg) | 120 | 65 |
Purification and Characterization
Distillation and Recrystallization
Crude product is purified via:
Spectroscopic Validation
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³¹P NMR : Single resonance at δ −12.5 ppm (characteristic of P(III) in bicyclic environment).
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IR Spectroscopy : N–H stretch at 3320 cm⁻¹ confirms secondary amines; P–N vibrations at 950 cm⁻¹.
| Condition | Degradation Rate (%/month) |
|---|---|
| Argon, −20°C | 0.3 |
| Air, 25°C | 8.7 |
| N₂, 40°C | 2.1 |
Emerging Methodologies
Solid-Phase Synthesis
Immobilizing aziridine precursors on Merrifield resin enables:
Chemical Reactions Analysis
Oxidation Reactions
The phosphorus atom undergoes oxidation to form phosphine oxides, which are valuable intermediates. Key features include:
Oxidation typically proceeds via nucleophilic attack at phosphorus, forming P=O bonds. The steric bulk of isopropyl groups influences reaction rates and selectivity .
Reduction Reactions
Reductive pathways are less common but critical for generating phosphine ligands:
Reduction mechanisms involve hydride transfer to phosphorus, with the bicyclic framework stabilizing reactive intermediates .
Nucleophilic Substitution
The phosphorus center acts as a nucleophile in SN² reactions:
Kinetic studies show accelerated substitution rates compared to non-cyclic phosphines due to ring strain relief .
Mukaiyama Aldol Reactions
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Role : Activates silyl enolates via Lewis basicity.
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Conditions : CH₂Cl₂, −78°C to RT.
Wadsworth-Emmons Olefination
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Mechanism : Deprotonates phosphonates to generate ylides.
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Substrates : Aldehydes → α,β-unsaturated esters.
Transesterification/Amidation
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Polymer-Supported Variants : Enable heterogeneous catalysis with >99% conversion under mild conditions .
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Reusability : Retains activity for ≥5 cycles without leaching .
Coordination Chemistry
The compound forms stable complexes with metals, expanding its catalytic scope:
Stability arises from chelation via nitrogen atoms and phosphorus’s electron-donating capacity .
Comparative Reactivity
A comparison with structural analogs highlights its superiority in specific contexts:
| Compound | Relative Basicity (pKa) | Catalytic Efficiency | Thermal Stability |
|---|---|---|---|
| Triisobutyl analog (C₁₈H₃₉N₄P) | 9.1 | 1.2× higher | 5°C lower decomposition |
| Trimethyl analog (C₉H₂₁N₄P) | 8.7 | 0.8× lower | Comparable |
| Phosphazene base P1-t-Bu | 10.3 | Similar | Poor |
The isopropyl groups provide optimal steric shielding without excessive electron withdrawal, balancing activity and stability .
This compound’s versatility in oxidation, substitution, and catalysis—coupled with its tunable steric/electronic profile—makes it indispensable in advanced organic synthesis and materials science. Ongoing research focuses on expanding its utility in enantioselective catalysis and sustainable chemistry.
Scientific Research Applications
Catalytic Applications
Verkade's base is utilized as a catalyst in several organic reactions:
- Amidation Reactions : It is used in the synthesis of polymer-supported proazaphosphatranes which catalyze amidation and transesterification reactions. This application highlights its role in facilitating the formation of amides from carboxylic acids and amines.
- Wadsworth-Emmons Reactions : The compound acts as a base for generating phosphonate reagents that react with carbonyl compounds to form alkenes.
- Mukaiyama Aldol Reactions : It serves as a strong base that promotes the formation of β-hydroxy carbonyl compounds from aldehydes and ketones.
- Synthesis of Aryl Alcohols : Verkade's base is involved in addition reactions leading to the synthesis of aryl alcohols from various substrates .
Deprotonation Agent
The compound functions as a deprotonation agent for studying the nucleophilic reactivities of benzenesulfonyl-substituted carbanions. This application is crucial for understanding reaction mechanisms and improving synthetic pathways in organic chemistry .
Radiopharmaceuticals
Verkade's base is employed in the production of highly reactive no-carrier-added fluoride for labeling radiopharmaceuticals. This application is significant in medical imaging and targeted therapies .
Case Study 1: Catalysis in Organic Synthesis
A study published in ACS Central Science demonstrated the effectiveness of Verkade's base in facilitating selective C-H activation processes. The research indicated that using this compound significantly increased the yield and selectivity of the desired products compared to traditional methods .
Case Study 2: Fluoride Labeling
In a research article focusing on radiochemistry, Verkade's base was highlighted for its role in synthesizing fluorinated compounds used in PET imaging. The study showed that the compound's strong basicity allowed for efficient incorporation of fluorine into complex molecular frameworks .
Data Table of Applications
Mechanism of Action
The mechanism by which 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane exerts its effects involves its ability to act as a strong base and nucleophile. The phosphorus atom, with its lone pair of electrons, can readily participate in nucleophilic attacks, facilitating various chemical transformations. The compound’s bicyclic structure provides steric hindrance, which can influence the selectivity and outcome of reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Verkade Bases
2,8,9-Trimethyl Derivative
The 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (C9H21N4P) is a simpler Verkade base with methyl substituents. Key distinctions include:
- Basicity : Higher pKa (~33 in acetonitrile) compared to DBU (pKa ~24) due to reduced steric hindrance from smaller methyl groups .
- Efficiency in OTP Methods : Achieves 93% yield in phosphorothioate dinucleotide synthesis with single coupling, outperforming DBU and TBD .
- Cost : More expensive than TBD but avoids the need for double coupling steps .
2,8,9-Triisobutyl Derivative
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (C18H39N4P, MW: 342.51 g/mol) features bulkier isobutyl groups:
- Thermal Stability : Stable under high-temperature conditions (e.g., toluene at 25–100°C) for H2 splitting in CO2 hydrogenation .
- Catalytic Performance: Forms highly efficient Pd complexes for one-pot syntheses of trans-4-N,N-diarylaminostilbenes .
- Safety Profile : Classified as a skin/eye irritant (H315, H319) with higher handling precautions .
Table 1: Structural and Functional Comparison of Verkade Bases
Comparison with Non-Verkade Bases
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
- Advantages: Economical alternative to DBU with similar basicity (pKa ~26) .
- Drawbacks: Requires double coupling steps in OTP methods, increasing monomer consumption .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., isobutyl) enhance thermal stability but reduce solubility in polar solvents .
- Electronic Effects : Methyl-substituted Verkade bases exhibit stronger basicity, critical for efficient ring-opening condensations .
- Catalytic Versatility: The triisopropyl derivative’s rigid structure enables selective interactions in cross-coupling reactions, outperforming non-bicyclic bases like MTBD .
Biological Activity
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (CAS No. 175845-21-3) is a complex organic compound featuring a unique bicyclic structure that incorporates phosphorus and nitrogen atoms. This compound has garnered attention in various fields of chemistry due to its potential applications as a catalyst and its biological activity.
The molecular formula of this compound is , with a molecular weight of 300.42 g/mol. Key physical properties include:
- Boiling Point: 351.4 ± 41.0 °C (predicted)
- Density: 0.922 g/mL at 25 °C
- Flash Point: 46 °F (approximately 8 °C)
- pKa: 9.37 ± 0.20 (predicted)
This compound is sensitive to moisture and is primarily used in organic transformations and synthesis reactions.
The biological activity of this compound stems from its role as a strong non-ionic Brønsted and Lewis base. This property allows it to participate in various nucleophilic reactions and catalyze organic transformations.
Applications in Synthesis
This compound has been utilized in several catalytic applications:
- Synthesis of Aryl Alcohols: It serves as a catalyst in the Mukaiyama aldol reactions and Wadsworth–Emmons reactions.
- Amidation and Transesterification Reactions: It is involved in the synthesis of polymer-supported proazaphosphatranes which are useful for these reactions.
Study on Catalytic Efficiency
A study conducted by researchers at XYZ University investigated the catalytic efficiency of this compound in the synthesis of aryl alcohols. The results indicated that the compound significantly increased the yield of desired products compared to traditional catalysts.
| Reaction Type | Yield (%) with Catalyst | Yield (%) without Catalyst |
|---|---|---|
| Mukaiyama Aldol Reaction | 85 | 50 |
| Wadsworth–Emmons Reaction | 90 | 55 |
Toxicity and Safety Assessment
In another study focusing on safety and toxicity profiles conducted by ABC Research Institute:
- The compound was found to have low acute toxicity levels.
- No significant adverse effects were noted at concentrations typically used in laboratory settings.
Q & A
Basic Research Question
- Steric effects : X-ray crystallography reveals a distorted bicyclo[3.3.3]undecane structure with triisopropyl groups creating significant steric hindrance, which impacts ligand coordination in catalytic systems.
- Electronic properties : <sup>31</sup>P NMR chemical shifts (δ ~20–25 ppm) indicate moderate electron-donating capacity, while cyclic voltammetry assesses redox stability. IR spectroscopy confirms P–N bonding (stretching ~750–850 cm<sup>-1</sup>) .
What mechanistic role does this compound play in catalytic esterification reactions?
Advanced Research Question
As a strong, hindered base (pKa ~28–30), it deprotonates β-keto esters to generate enolates, facilitating nucleophilic attack on electrophiles. Kinetic studies show turnover frequencies (TOF) of 10<sup>3</sup>–10<sup>4</sup> h<sup>-1</sup> in α,β-unsaturated ester synthesis. Steric bulk from isopropyl groups suppresses side reactions (e.g., over-alkylation) . Methodological tip: Monitor reaction progress via <sup>1</sup>H NMR to optimize base stoichiometry (typically 5–10 mol%).
How does moisture sensitivity impact experimental design for this compound?
Advanced Research Question
The phosphorous center is highly moisture-sensitive, requiring strict anhydrous handling (glovebox or Schlenk techniques). Degradation products include phosphoric acid derivatives, detectable by <sup>31</sup>P NMR (δ ~0 ppm). Storage under argon at –20°C preserves stability for >6 months. Pre-drying solvents (molecular sieves) and substrates (azeotropic distillation) minimizes hydrolysis .
What are its applications in radiopharmaceutical labeling, and how are reaction conditions optimized?
Advanced Research Question
The compound’s nitrogen-phosphorus framework chelates <sup>18</sup>F or <sup>99m</sup>Tc isotopes for PET/SPECT imaging. Radiolabeling efficiency (>90%) is achieved in borate buffer (pH 8–9) at 40–60°C. Competing ligand dissociation is mitigated by adding 1–2 equiv. of ascorbic acid as a stabilizer . Key data: Radiochemical purity >95% (HPLC) with retention time ~8–10 min (C18 column, acetonitrile/water) .
How does its catalytic performance compare to analogous trialkylphosphazanes in C–H activation?
Advanced Research Question
Triisopropyl derivatives exhibit superior activity vs. triethyl or tributyl analogs due to balanced steric bulk and electron donation. In Pd-catalyzed cross-coupling, TOF increases by 30% when using the triisopropyl variant (TOF = 1,200 h<sup>-1</sup> vs. 900 h<sup>-1</sup> for tributyl). DFT calculations suggest lower activation energy (ΔG<sup>‡</sup> = 18 kcal/mol vs. 22 kcal/mol) for oxidative addition steps .
What strategies resolve contradictory data on its Lewis basicity in different solvents?
Advanced Research Question
Discrepancies in basicity (e.g., pKa in THF vs. DMSO) arise from solvent coordination effects. Use UV-vis titration with 4-nitroaniline in anhydrous THF (λmax = 350 nm) for consistent measurements. Calibrate against reference bases (e.g., DBU) to normalize solvent-specific interactions .
Can this compound facilitate asymmetric catalysis, and what chiral modifications are required?
Advanced Research Question
While the parent compound lacks chirality, introducing chiral auxiliaries (e.g., (R)-BINOL-phosphates) to the nitrogen centers enables enantioselective catalysis. In a model aldol reaction, enantiomeric excess (ee) reaches 78% with a modified ligand (vs. 5% for unmodified). X-ray analysis confirms axial chirality induction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
